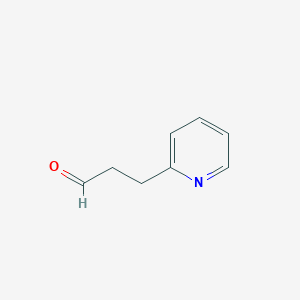

3-(Pyridin-2-YL)propanal

Description

Structure

3D Structure

Properties

IUPAC Name |

3-pyridin-2-ylpropanal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO/c10-7-3-5-8-4-1-2-6-9-8/h1-2,4,6-7H,3,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLYPSHVDSAPASP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CCC=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within the Landscape of Heterocyclic Aldehyde Chemistry

Heterocyclic aldehydes, a class of organic compounds characterized by a carbonyl group attached to a heterocyclic ring, are of paramount importance in medicinal chemistry and materials science. Among these, pyridine-containing aldehydes stand out due to the pyridine (B92270) ring's presence in numerous natural products and pharmaceuticals. researchgate.net The nitrogen atom in the pyridine ring imparts distinct electronic properties, influencing the reactivity of the aldehyde group and enabling a wide range of chemical transformations. researchgate.net

The synthesis of pyridine derivatives is a well-established field, with methods like the Hantzsch synthesis and cyclocondensation reactions of dicarbonyl compounds with ammonia (B1221849) being fundamental. scribd.com These approaches provide access to a variety of substituted pyridines that can be further elaborated. Specifically, pyridine aldehydes and ketones serve as crucial building blocks for more complex molecular architectures. researchgate.net The reactivity of the aldehyde or ketone functionality, combined with the inherent properties of the pyridine nucleus, allows for the construction of diverse heterocyclic systems. rsc.org

Significance As a Key Intermediate and Synthon in Chemical Transformations

3-(Pyridin-2-YL)propanal, with its IUPAC name 3-(2-pyridinyl)propanal and CAS number 2057-32-1, is a bifunctional molecule possessing both a nucleophilic pyridine (B92270) ring and an electrophilic aldehyde group. sigmaaldrich.comalchempharmtech.combldpharm.com This duality of reactivity makes it a highly valuable intermediate in organic synthesis.

The aldehyde moiety can participate in a wide array of classic carbonyl reactions, including but not limited to:

Wittig reactions: To form substituted alkenes. organic-chemistry.org

Condensation reactions: With amines to form Schiff bases or with active methylene (B1212753) compounds. researchgate.net

Reductions: To yield the corresponding alcohol, 3-(pyridin-2-yl)propan-1-ol.

Oxidations: To produce the carboxylic acid, 3-(pyridin-2-yl)propanoic acid.

Simultaneously, the pyridine nitrogen can act as a nucleophile, a base, or a directing group in various transformations. This inherent functionality allows for the synthesis of a multitude of more complex heterocyclic structures. For instance, it can be a precursor for the formation of indolizines and other fused bicyclic systems.

The strategic placement of the propanal side chain at the 2-position of the pyridine ring influences the molecule's conformational flexibility and reactivity, making it a specific and sought-after synthon for targeted molecular design.

Overview of Academic Research Trajectories for Pyridine Substituted Propanal Derivatives

Direct Synthetic Routes from Precursors

Direct synthetic routes offer a more streamlined approach to obtaining this compound, often involving a single key transformation from a readily available starting material.

Oxidation of 3-(Pyridin-2-YL)propan-1-ol and Related Alcohols

The oxidation of the primary alcohol, 3-(Pyridin-2-YL)propan-1-ol, to the corresponding aldehyde is a common and effective strategy. tcichemicals.com The choice of oxidizing agent and reaction conditions is crucial to prevent over-oxidation to the carboxylic acid. acs.orgacs.org

The Swern oxidation is a widely used method for the mild and selective oxidation of primary alcohols to aldehydes. chemistrysteps.comorganic-chemistry.org This reaction utilizes dimethyl sulfoxide (B87167) (DMSO) and an activating agent, such as oxalyl chloride, followed by a hindered organic base like triethylamine. wikipedia.orgnumberanalytics.com The reaction is typically performed at low temperatures (around -78 °C) to ensure high selectivity and minimize side reactions. numberanalytics.comnrochemistry.com The mechanism involves the formation of an alkoxysulfonium salt intermediate, which then undergoes an intramolecular elimination to yield the aldehyde. wikipedia.org

Key Features of Swern Oxidation:

Mild Conditions: Preserves sensitive functional groups within the molecule. organic-chemistry.orgnumberanalytics.com

High Selectivity: Effectively stops the oxidation at the aldehyde stage, preventing the formation of the carboxylic acid. chemistrysteps.com

Wide Applicability: Tolerant of a broad range of functional groups. wikipedia.org

A typical procedure involves the slow addition of DMSO to a solution of oxalyl chloride in a non-polar solvent like dichloromethane (B109758) at low temperature, followed by the addition of the alcohol and then the base. nrochemistry.com

Chromium(VI)-based reagents have historically been used for the oxidation of alcohols. youtube.comwikipedia.org Reagents like pyridinium (B92312) chlorochromate (PCC) and pyridinium dichromate (PDC) are known to oxidize primary alcohols to aldehydes with good yields. lumenlearning.comlnigchrm.in These reactions are typically carried out in anhydrous organic solvents to prevent over-oxidation. lumenlearning.com

However, due to the toxicity of chromium compounds, greener alternatives are increasingly sought. organic-chemistry.orgmun.ca One such alternative involves the use of N-chlorosuccinimide mediated by oxoammonium salts, which offers high selectivity for the oxidation of primary alcohols to aldehydes. acs.orgacs.org Other environmentally friendly oxidants include those based on manganese and catalytic systems using molecular oxygen or hydrogen peroxide. mun.cafrontiersin.org

Comparison of Oxidizing Agents for Primary Alcohols:

| Oxidizing Agent | Typical Conditions | Advantages | Disadvantages |

| Swern Oxidation | DMSO, oxalyl chloride, triethylamine, -78 °C | Mild, high selectivity for aldehydes | Formation of malodorous dimethyl sulfide, requires low temperatures |

| Pyridinium Chlorochromate (PCC) | Dichloromethane, room temperature | Good yields for aldehydes, anhydrous conditions prevent over-oxidation | Toxic chromium reagent |

| Pyridinium Dichromate (PDC) | Dichloromethane or DMF | Can oxidize to aldehydes or carboxylic acids depending on conditions | Toxic chromium reagent |

| NCS/Oxoammonium Salts | Biphasic system (e.g., CH2Cl2/water), pH 8.6 buffer | Highly selective for primary alcohols, no over-oxidation | May require phase transfer catalyst |

Achieving high selectivity for the aldehyde product is a primary concern in the oxidation of primary alcohols. Over-oxidation to the corresponding carboxylic acid is a common side reaction, particularly with strong oxidizing agents or in the presence of water. truman.eduyoutube.com

Several factors influence the selectivity:

Choice of Oxidant: Mild oxidants like those used in the Swern oxidation are designed to stop at the aldehyde stage. chemistrysteps.com

Reaction Conditions: Anhydrous conditions are crucial when using certain chromium-based reagents like PCC to prevent the formation of the hydrate (B1144303) intermediate, which is readily oxidized to the carboxylic acid. lumenlearning.com

Reaction Temperature: Low temperatures, as employed in the Swern oxidation, help to control the reactivity and prevent over-oxidation. nrochemistry.com

Catalyst Systems: Modern catalytic systems, such as those using gold nanoparticles, can exhibit high selectivity for aldehyde formation under specific conditions. csic.es

Reduction of Corresponding Carboxylic Acid Derivatives (e.g., esters, nitriles)

An alternative direct route to this compound involves the partial reduction of corresponding carboxylic acid derivatives. Direct reduction of a carboxylic acid to an aldehyde is challenging as the aldehyde is typically more reactive than the starting acid and is further reduced to the alcohol. idc-online.combritannica.com Therefore, less reactive derivatives like esters, nitriles, or acyl halides are often used.

The reduction of esters to aldehydes can be achieved using specific reducing agents at low temperatures. Diisobutylaluminum hydride (DIBAL-H) is a common reagent for this transformation, typically carried out at -78 °C to prevent over-reduction to the primary alcohol. libretexts.org

Acid chlorides can also be reduced to aldehydes using milder reducing agents like lithium tri-tert-butoxyaluminum hydride. libretexts.org The high reactivity of the acid chloride allows for its reduction while the resulting aldehyde reacts more slowly, enabling its isolation. libretexts.orglibretexts.org

The reduction of nitriles can also provide a pathway to aldehydes, though it often proceeds to the primary amine. However, specific methods can favor aldehyde formation.

Reducing Agents for Carboxylic Acid Derivatives to Aldehydes:

| Carboxylic Acid Derivative | Reducing Agent | Key Conditions |

| Ester | Diisobutylaluminum hydride (DIBAL-H) | Low temperature (-78 °C) |

| Acyl Halide | Lithium tri-tert-butoxyaluminum hydride | Anhydrous solvent |

| Carboxylic Acid | Hydrosilanes (in a one-pot process) | High temperature (110–180 °C) |

Convergent and Multi-Step Synthesis Strategies

A retrosynthetic analysis of this compound might suggest disconnecting the propanal side chain from the pyridine ring. youtube.com This could lead to a strategy involving the alkylation of a suitable pyridine derivative. For example, a reaction between 2-lithiopyridine and an appropriate three-carbon electrophile could be a potential route. However, controlling the reactivity and achieving the desired functional group at the end of the chain would be critical.

Multi-step syntheses provide the flexibility to build the molecule piece by piece, allowing for the introduction of various functional groups and stereocenters if needed. youtube.comyoutube.com While potentially longer, these strategies can offer greater control over the final structure.

Approaches from 2-Pyridinecarboxaldehyde (B72084) Condensations

A primary route to this compound and its analogs involves the condensation of 2-pyridinecarboxaldehyde with a suitable C2-synthon. This approach leverages the reactivity of the aldehyde functional group to build the desired three-carbon side chain.

Modified Claisen-Schmidt Reactions for Unsaturated Analogs

The Claisen-Schmidt condensation, a cornerstone of carbon-carbon bond formation, can be adapted to synthesize unsaturated precursors to this compound. This reaction typically involves the base-catalyzed reaction of an aldehyde or ketone with an enolizable carbonyl compound. In the context of this compound synthesis, 2-pyridinecarboxaldehyde is reacted with an acetaldehyde (B116499) equivalent to furnish 3-(pyridin-2-yl)acrolein. Subsequent selective reduction of the carbon-carbon double bond yields the target saturated aldehyde.

Modified Claisen-Schmidt reaction conditions often employ stronger bases or phase-transfer catalysts to improve yields and reaction rates. The choice of solvent and temperature also plays a crucial role in controlling side reactions, such as self-condensation of the enolizable partner.

Chain Elongation and Functional Group Interconversions on Pyridine Moieties

An alternative strategy involves starting with a pre-existing pyridine ring and extending a side chain through a series of reactions. This often requires the careful manipulation of functional groups to achieve the desired propanal structure. Functional group interconversions (FGIs) are fundamental to these synthetic routes, allowing for the transformation of one functional group into another. fiveable.meimperial.ac.ukslideshare.net

Common starting materials for this approach include 2-picoline or 2-pyridineethanol. For instance, 2-picoline can be halogenated at the methyl group, followed by a nucleophilic substitution with a two-carbon nucleophile, such as the cyanide ion. The resulting nitrile can then be partially reduced to the aldehyde. Alternatively, 2-pyridineethanol can be oxidized to the corresponding aldehyde, followed by a Wittig reaction or a related olefination to introduce the additional two carbons. Subsequent functional group manipulations would then lead to this compound. These multi-step sequences often require careful planning to ensure compatibility of the reagents with the pyridine ring. vanderbilt.edu

Protecting Group Strategies in Synthesis

In multi-step syntheses of complex molecules like this compound, protecting groups are often indispensable. uchicago.eduwikipedia.org They serve to temporarily mask a reactive functional group to prevent it from interfering with a desired chemical transformation elsewhere in the molecule. wikipedia.org The selection of a suitable protecting group is critical and depends on its stability to the reaction conditions and the ease of its selective removal. uchicago.eduresearchgate.net

For the synthesis of this compound, the aldehyde functionality is particularly sensitive to both oxidation and reduction. Therefore, it is often introduced at a late stage of the synthesis or protected in a more stable form, such as an acetal (B89532). wikipedia.org For example, if a Grignard reaction were to be performed on a pyridine derivative already containing an aldehyde, the aldehyde would need to be protected to prevent its reaction with the Grignard reagent. Common protecting groups for aldehydes include ethylene (B1197577) glycol, which forms a cyclic acetal that is stable to many reaction conditions but can be readily removed with aqueous acid. wikipedia.org The use of orthogonal protecting groups, which can be removed under different conditions, allows for the selective deprotection of multiple functional groups within the same molecule. uchicago.edu

| Functional Group | Common Protecting Groups | Deprotection Conditions |

| Aldehyde | Acetal (e.g., from ethylene glycol) | Aqueous Acid |

| Alcohol | Silyl (B83357) ethers (e.g., TMS, TBDMS), Benzyl ether | Fluoride ion or acid, Catalytic hydrogenation |

| Amine | Boc, Cbz, Fmoc | Acid, Catalytic hydrogenation, Base |

Chemo-Enzymatic and Biocatalytic Approaches to Chiral Analogs

The demand for enantiomerically pure compounds in the pharmaceutical and agrochemical industries has driven the development of asymmetric synthetic methods. Chemo-enzymatic and biocatalytic approaches have emerged as powerful tools for the synthesis of chiral molecules, offering high selectivity under mild reaction conditions. nih.govnih.govnih.gov

For the synthesis of chiral analogs of this compound, enzymes such as lipases, oxidoreductases, and transaminases can be employed. rsc.org For instance, a racemic mixture of a precursor alcohol could be resolved through enantioselective acylation catalyzed by a lipase. nih.govresearchgate.net This would result in the separation of the two enantiomers, one as the ester and the other as the unreacted alcohol. Alternatively, a prochiral substrate could be asymmetrically reduced using an oxidoreductase to yield a chiral alcohol with high enantiomeric excess. This chiral alcohol can then be converted to the corresponding chiral aldehyde.

A notable example is the use of a one-pot ene reductase (ERED)/imine reductase (IRED) cascade to convert α,β-unsaturated aldehydes into chiral amines, which can be precursors to chiral aldehydes. rsc.org These biocatalytic methods often proceed with excellent enantioselectivity (high ee values). rsc.orgresearchgate.net

Green Chemistry and Sustainable Synthetic Protocols

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of this compound, green chemistry approaches focus on improving atom economy, using less hazardous reagents, and minimizing waste. rsc.org

Solvent-Free Reactions and Alternative Media

One of the key principles of green chemistry is the reduction or elimination of volatile organic solvents, which are often flammable, toxic, and contribute to environmental pollution. mdpi.com Solvent-free reactions, where the reactants themselves act as the reaction medium, can lead to higher reaction rates, improved yields, and easier product isolation. Microwave irradiation is often employed in conjunction with solvent-free conditions to accelerate reactions. mdpi.com

Catalytic Methodologies for Enhanced Efficiency

Hydroformylation of 2-Vinylpyridine

Hydroformylation, or the oxo process, stands as a powerful atom-economical reaction for the synthesis of aldehydes from alkenes. wikipedia.org The process involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of an alkene, utilizing a catalyst and a mixture of carbon monoxide (CO) and hydrogen (H₂) gas, known as syngas. wikipedia.orglibretexts.org This industrial process is typically conducted at elevated temperatures (40-200 °C) and pressures (10-100 atm) with a homogeneous transition metal catalyst. wikipedia.org For the synthesis of this compound, the precursor is 2-vinylpyridine.

The reaction can theoretically produce two isomeric aldehydes: the desired linear product, this compound, and the branched isomer, 2-phenyl-2-(pyridin-2-yl)ethanal. A significant challenge in the hydroformylation of vinylpyridines is managing the chemoselectivity, as the competing hydrogenation of the vinyl group to form 2-ethylpyridine (B127773) is a major side reaction. researchgate.net

Research into the hydroformylation of the analogous substrate, 4-vinylpyridine (B31050), provides critical insights into catalyst and ligand choice for optimizing aldehyde production. researchgate.net Rhodium-based catalysts are particularly effective. When using a phosphine-free rhodium catalyst like Rh₄(CO)₁₂ or Rh(CO)₂acac, the primary product is 4-ethylpyridine, with aldehyde formation being minimal. This indicates that without appropriate ligand modification, the catalytic cycle strongly favors hydrogenation over hydroformylation. researchgate.net

The introduction of phosphine (B1218219) ligands dramatically alters the selectivity. The use of electron-donating phosphine ligands with rhodium complexes enhances the nucleophilicity of the carbon atom bound to the rhodium in the σ-alkyl intermediate. This increased nucleophilicity facilitates the migratory insertion of carbon monoxide, thereby promoting the formation of the acyl-rhodium complex that leads to the aldehyde product. researchgate.net Studies on 4-vinylpyridine have shown that rhodium complexes modified with phosphine ligands can achieve good chemoselectivity for the aldehydes with a very high regioselectivity for the branched isomer. researchgate.net This suggests that for 2-vinylpyridine, careful selection of the phosphine ligand is crucial to steer the reaction toward the desired linear this compound product.

The general mechanism for rhodium-catalyzed hydroformylation involves several key steps: ligand dissociation, olefin coordination, migratory insertion to form a rhodium-alkyl species, CO insertion to form a rhodium-acyl species, and finally, oxidative addition of H₂ followed by reductive elimination of the aldehyde product, regenerating the catalyst. libretexts.org The rate-limiting step is often the oxidative addition of H₂. libretexts.org

Interactive Data Table: Hydroformylation of 4-Vinylpyridine with Rhodium Catalysts researchgate.net

This table summarizes findings from the hydroformylation of 4-vinylpyridine, which serves as a model for the synthesis of this compound from 2-vinylpyridine.

| Run | Catalyst System | P/Rh Ratio | Time (h) | Conversion (%) | Aldehydes (%) | 4-Ethylpyridine (%) | n/iso Ratio |

| 1 | Rh₄(CO)₁₂ | 0 | 4 | 100 | ~1 | ~99 | - |

| 2 | Rh₄(CO)₁₂ | 0 | 22 | 100 | 2 | 98 | 44:56 |

| 3 | Rh(CO)₂acac | 0 | 22 | 100 | 3 | 97 | 44:56 |

Reaction Conditions: T = 100 °C, P = 80 atm (CO/H₂ = 1:1), Toluene as solvent. Note: The n/iso ratio refers to the linear vs. branched aldehyde products.

Selective Oxidation of 3-(Pyridin-2-yl)propan-1-ol

An alternative high-efficiency route is the catalytic oxidation of the corresponding primary alcohol, 3-(pyridin-2-yl)propan-1-ol. This approach avoids the high pressures associated with hydroformylation and can offer excellent selectivity for the aldehyde product if the correct catalytic system is employed.

A significant challenge in the oxidation of pyridine-containing substrates is the potential for the pyridine nitrogen to be oxidized to a pyridine N-oxide or to deactivate the metal catalyst. nih.gov Therefore, methodologies that operate under mild conditions and are tolerant of the Lewis basic nitrogen atom are required.

Modern catalytic systems are well-suited for this transformation. For instance, TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) mediated oxidation is a well-established method for the selective and efficient conversion of primary alcohols to aldehydes under mild conditions. mdpi.com This system typically uses a catalytic amount of TEMPO and a stoichiometric co-oxidant like sodium hypochlorite (B82951) (NaOCl). The active catalytic species is the N-oxoammonium ion, which performs the oxidation. This method is known for its high selectivity for primary alcohols, often leaving secondary alcohols untouched, and can be performed at room temperature.

Another potential catalytic approach involves the use of supported metal catalysts, such as palladium or platinum on carbon, with oxygen or air as the terminal oxidant. These aerobic oxidations are considered "green" methodologies due to the benign nature of the oxidant and the formation of water as the only byproduct. However, catalyst deactivation and over-oxidation to the carboxylic acid can be challenges that need to be carefully controlled through reaction engineering and catalyst design. The presence of the pyridine ring requires careful optimization to prevent catalyst poisoning.

Aldehyde Group Transformations

The aldehyde functional group in this compound is a primary site of chemical reactivity, readily undergoing nucleophilic additions, condensations, and redox manipulations.

Nucleophilic Addition Reactions

The electrophilic carbon atom of the carbonyl group in this compound is susceptible to attack by a wide array of nucleophiles. This fundamental reaction proceeds via the formation of a tetrahedral intermediate, which is subsequently protonated to yield the corresponding addition product.

A general representation of this process involves the attack of a nucleophile (Nu⁻) on the carbonyl carbon, leading to an alkoxide intermediate. Subsequent workup, typically with a mild acid, affords the final product. The reaction is often catalyzed by either acid or base. Base catalysis enhances the nucleophilicity of the attacking species, while acid catalysis increases the electrophilicity of the carbonyl carbon by protonating the carbonyl oxygen.

Condensation and Cyclization Reactions (e.g., Aldol, Knoevenagel)

The aldehyde functionality of this compound enables its participation in various carbon-carbon bond-forming condensation reactions, most notably the Aldol and Knoevenagel reactions.

The Aldol reaction involves the reaction of an enolate with a carbonyl compound. While this compound itself can act as the electrophilic partner, it can also potentially form an enolate in the presence of a suitable base, allowing for self-condensation or crossed Aldol reactions with other carbonyl compounds. For instance, the related compound, 2-pyridinecarboxaldehyde, has been shown to undergo Aldol addition reactions with pyruvate (B1213749) in the presence of a KDPG aldolase (B8822740) catalyst. sigmaaldrich.com In base-catalyzed Aldol reactions with acetophenone, 2-pyridinecarboxaldehyde exhibits unusual reactivity, leading to tandem Aldol-Michael reactions. digitellinc.com This suggests that this compound could exhibit similar complex reactivity patterns.

The Knoevenagel condensation is a modification of the Aldol condensation where the nucleophile is a compound with an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups). wikipedia.org This reaction is typically catalyzed by a weak base, such as an amine. wikipedia.org The reaction of an aldehyde with an active methylene compound like malononitrile (B47326) or ethyl cyanoacetate, often in the presence of a catalyst like piperidine (B6355638) or even just in a water-ethanol mixture, leads to the formation of a new carbon-carbon double bond. wikipedia.orgnih.govbas.bg A variation known as the Doebner modification employs pyridine as a solvent, which can also promote decarboxylation if one of the activating groups on the nucleophile is a carboxylic acid. wikipedia.org Given that pyridinecarbaldehydes readily undergo Knoevenagel condensation, it is expected that this compound would react similarly with active methylene compounds to yield α,β-unsaturated products. nih.govbas.bg

| Reaction Type | Reactants | Catalyst/Conditions | Product Type |

| Aldol Addition sigmaaldrich.com | 2-Pyridinecarboxaldehyde, Pyruvate | KDPG aldolase | β-hydroxy ketone |

| Aldol-Michael Reaction digitellinc.com | 2-Pyridinecarboxaldehyde, Acetophenone | Base | Conjugate addition product |

| Knoevenagel Condensation bas.bg | Pyridinecarbaldehydes, Active Methylene Compounds | Catalyst-free in H₂O:EtOH or base-catalyzed | α,β-unsaturated compounds |

Oxidative and Reductive Manipulations

The aldehyde group of this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol, providing pathways to other important classes of compounds.

Oxidation of the aldehyde to a carboxylic acid can be achieved using a variety of oxidizing agents. libretexts.org Common reagents for this transformation include potassium dichromate(VI) in acidic solution or pyridinium chlorochromate (PCC) with a co-oxidant like periodic acid (H₅IO₆). libretexts.orgresearchgate.netorganic-chemistry.org The reaction with potassium dichromate typically involves heating under reflux to ensure complete oxidation. chemguide.co.uk The use of PCC offers a milder alternative. researchgate.net This would convert this compound to 3-(pyridin-2-yl)propanoic acid.

Reduction of the aldehyde to the corresponding primary alcohol, 3-(pyridin-2-yl)propan-1-ol, is commonly accomplished using hydride reducing agents. chadsprep.comyoutube.com Sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for this purpose. chadsprep.com Catalytic hydrogenation with H₂ gas over a metal catalyst such as palladium or platinum can also be employed. youtube.com

| Transformation | Reagent(s) | Product |

| Oxidation | Potassium dichromate(VI)/H₂SO₄ | 3-(Pyridin-2-yl)propanoic acid |

| Oxidation | Pyridinium chlorochromate (PCC)/H₅IO₆ | 3-(Pyridin-2-yl)propanoic acid |

| Reduction | Sodium borohydride (NaBH₄) | 3-(Pyridin-2-yl)propan-1-ol |

| Reduction | Lithium aluminum hydride (LiAlH₄) | 3-(Pyridin-2-yl)propan-1-ol |

| Reduction | H₂/Pd or Pt | 3-(pyridin-2-yl)propan-1-ol |

Reactivity of the Pyridine Ring

The pyridine ring in this compound is an electron-deficient aromatic system, which influences its reactivity towards both electrophilic and nucleophilic reagents.

Electrophilic Aromatic Substitution Patterns

The pyridine ring is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. quimicaorganica.org When substitution does occur, it is directed primarily to the 3- and 5-positions (meta to the nitrogen). This is because the intermediates formed by attack at the 2-, 4-, or 6-positions are significantly destabilized by placing a positive charge on the electronegative nitrogen atom. quimicaorganica.orgquora.com The 3-(propanal) substituent at the 2-position is a deactivating group, further reducing the reactivity of the ring towards electrophiles. As an alkyl group, it would typically be an ortho, para-director; however, in pyridine, the strong directing effect of the ring nitrogen dominates. Therefore, electrophilic substitution on this compound is expected to be challenging and would likely occur at the 5-position.

Nucleophilic Attack and Transformations (e.g., at the 2-position)

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the 2- and 4-positions. The presence of the electron-withdrawing nitrogen atom stabilizes the negatively charged intermediate formed during the attack at these positions. In the case of this compound, the 2-position is already substituted, making the 4- and 6-positions the most likely sites for nucleophilic aromatic substitution. Such reactions often require a good leaving group at the position of attack or the use of very strong nucleophiles.

N-Oxide Formation and Subsequent Reactivity

The formation of N-oxides from pyridine derivatives is a well-established transformation that significantly alters the reactivity of the pyridine ring. arkat-usa.org The nitrogen atom in the pyridine ring can be oxidized using various reagents, such as peroxy acids (e.g., m-chloroperoxybenzoic acid or peroxybenzoic acid), hydrogen peroxide in the presence of a catalyst, or other oxidizing agents. arkat-usa.orgwikipedia.org This oxidation converts the pyridine to a pyridine N-oxide, a compound with the formula C₅H₅NO. wikipedia.org

The resulting N-oxide functionality possesses a unique electronic character, acting as both a push-electron donor and an electron-withdrawing group, which influences its subsequent reactions. arkat-usa.org This dual nature makes pyridine N-oxides versatile intermediates in organic synthesis. arkat-usa.orgsemanticscholar.org For instance, the presence of the N-oxide can facilitate nucleophilic substitution at the 2- and 4-positions of the pyridine ring. wikipedia.orgyoutube.com

The reactivity of the N-oxide can be further manipulated. For example, treatment of pyridine N-oxides with Grignard reagents can lead to the selective formation of 2-substituted pyridine N-oxides through ortho-metallation. diva-portal.orgnih.gov Additionally, a variety of synthetic methodologies have been developed for the conversion of pyridine N-oxides into substituted pyridines, including amination, arylation, and cyanation. semanticscholar.org

α,β-Unsaturation and Conjugate Addition (for 3-(Pyridin-2-YL)prop-2-enal)

The corresponding α,β-unsaturated aldehyde, 3-(pyridin-2-yl)prop-2-enal (B1338223), exhibits reactivity characteristic of Michael acceptors. nih.govlibretexts.org The electron-withdrawing nature of the pyridyl group, enhanced by the carbonyl function, polarizes the carbon-carbon double bond, making the β-carbon susceptible to nucleophilic attack.

Michael Additions

The Michael addition, or conjugate addition, involves the addition of a nucleophile to the β-carbon of an α,β-unsaturated carbonyl compound. libretexts.orgmasterorganicchemistry.com In the case of 3-(pyridin-2-yl)prop-2-enal, a variety of nucleophiles can participate in this reaction. The stability of the resulting enolate intermediate is a key factor in the success of these reactions. libretexts.org

A wide range of Michael acceptors, including α,β-unsaturated aldehydes, ketones, esters, and nitriles, can undergo this reaction. libretexts.org Similarly, various nucleophilic donors can be employed, such as β-diketones, β-keto esters, and organometallic reagents. nih.govlibretexts.org The reaction is typically catalyzed by a base, which generates the enolate from the donor compound. masterorganicchemistry.com

For example, the conjugate addition of organolithium reagents to olefinic pyridines has been studied. The resulting anionic intermediates can be trapped by various electrophiles, suggesting that the pyridyl group helps to stabilize the intermediate carbanion. nih.govnsf.gov

Diels-Alder and Related Cycloadditions

The Diels-Alder reaction is a powerful tool for the formation of six-membered rings, involving the [4+2] cycloaddition of a conjugated diene and a dienophile. wikipedia.orgorganic-chemistry.org In this context, 3-(pyridin-2-yl)prop-2-enal can act as a dienophile due to the electron-withdrawing nature of the pyridyl and formyl groups, which lowers the energy of its lowest unoccupied molecular orbital (LUMO). organic-chemistry.org

The reactivity in a Diels-Alder reaction is governed by the electronic properties of both the diene and the dienophile. chemistrysteps.commasterorganicchemistry.com Typically, electron-rich dienes react readily with electron-poor dienophiles. organic-chemistry.org The stereoselectivity of the Diels-Alder reaction is a key feature, often favoring the formation of the endo product due to secondary orbital interactions. organic-chemistry.orgchemistrysteps.com

While direct examples involving 3-(pyridin-2-yl)prop-2-enal are not extensively detailed in the provided search results, the general principles of Diels-Alder reactions with α,β-unsaturated aldehydes and the influence of heteroaromatic substituents are well-established. For instance, 2(1H)-pyridones can act as dienes in Diels-Alder reactions with dienophiles like N-phenylmaleimide. researchgate.net

Reaction Mechanisms and Transition State Analysis

Understanding the detailed mechanisms of reactions involving this compound and its derivatives is crucial for predicting and controlling their outcomes.

Detailed Mechanistic Pathways (e.g., SNAr, addition-elimination)

Nucleophilic aromatic substitution (SₙAr) is a key reaction pathway for pyridines, particularly when a good leaving group is present at the 2- or 4-position. pearson.comstackexchange.com The nitrogen atom in the pyridine ring helps to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. stackexchange.com The rate of SₙAr reactions is influenced by the nature of the leaving group and the presence of electron-withdrawing substituents on the ring. researchgate.net

For pyridinium ions, the mechanism of nucleophilic substitution can be complex, sometimes involving a rate-determining hydrogen-bond formation followed by deprotonation. researchgate.net Theoretical studies using density functional theory (DFT) can provide insights into the electrophilicity of different carbon atoms in the pyridine ring and help to predict the regioselectivity of nucleophilic attack. researchgate.net

In the context of reactions at the aldehyde group, mechanisms often involve nucleophilic addition to the carbonyl carbon. For α,β-unsaturated systems, the competition between direct (1,2-) addition to the carbonyl and conjugate (1,4-) addition is a critical consideration. masterorganicchemistry.com

Stereochemical Outcomes of Reactions

The stereochemistry of reactions involving this compound and its derivatives can be influenced by several factors. In conjugate addition reactions to the α,β-unsaturated analogue, the approach of the nucleophile can be directed by existing stereocenters in the molecule or by the use of chiral catalysts, leading to diastereoselective or enantioselective outcomes.

For example, in the Michael addition of organolithium reagents to 1,2-di-(2-pyridyl)ethylene, the formation of single diastereomers has been observed in several cases when the intermediate anion is trapped with an electrophile. nih.gov The stereochemical outcome of the addition of reagents like bromine chloride to α,β-unsaturated aldehydes can be influenced by the presence of pyridine, which can act as an acid scavenger and alter the reaction mechanism from an acid-catalyzed pathway to one involving a bromonium ion intermediate. rsc.org

In Diels-Alder reactions, the stereochemistry is predictable based on the "endo rule," which states that the dienophile's substituents prefer to be oriented towards the diene in the transition state. chemistrysteps.com The stereoselectivity of these cycloadditions can be very high, leading to the formation of specific stereoisomers. researchgate.net

Applications of 3 Pyridin 2 Yl Propanal As a Versatile Building Block

Construction of Diverse Heterocyclic Scaffolds

The strategic placement of the aldehyde and pyridine (B92270) functionalities within 3-(pyridin-2-yl)propanal facilitates its use in the synthesis of numerous heterocyclic systems. These reactions often proceed through multicomponent or tandem reaction sequences, providing efficient access to complex molecular architectures.

Pyrroles and Pyrrolidines

The synthesis of pyrrole (B145914) and pyrrolidine (B122466) rings, five-membered nitrogen-containing heterocycles, can be achieved using this compound through various synthetic strategies. organic-chemistry.orgsemanticscholar.orgnumberanalytics.com The Paal-Knorr synthesis, a classical method for pyrrole formation, involves the condensation of a 1,4-dicarbonyl compound with a primary amine. semanticscholar.org While this compound itself is not a 1,4-dicarbonyl compound, it can be transformed into a suitable precursor.

Pyrrolidine synthesis often involves the [3+2] cycloaddition of azomethine ylides with alkenes or intramolecular cyclization reactions. nih.govsci-hub.se For instance, derivatives of this compound could be elaborated to generate precursors for such cycloadditions. The reduction of pyrrole derivatives or the direct cyclization of appropriately functionalized acyclic precursors are also common routes to pyrrolidines. organic-chemistry.orgresearchgate.net

Table 1: Synthetic Approaches to Pyrroles and Pyrrolidines

| Method | Description | Key Intermediates |

| Paal-Knorr Synthesis | Condensation of a 1,4-dicarbonyl compound with an amine. semanticscholar.org | 1,4-Dicarbonyl compounds, primary amines. |

| [3+2] Cycloaddition | Reaction of an azomethine ylide with an alkene. nih.govsci-hub.se | Azomethine ylides, alkenes. |

| Intramolecular Cyclization | Ring closure of a functionalized acyclic precursor. organic-chemistry.org | Amino alcohols, amino halides. |

| Reduction of Pyrroles | Hydrogenation of the pyrrole ring. | Pyrrole derivatives. |

Pyrazoles and Pyridazines

Pyrazoles, five-membered aromatic heterocycles with two adjacent nitrogen atoms, are commonly synthesized via the condensation of a 1,3-dicarbonyl compound with hydrazine (B178648). nih.govyoutube.com this compound can be a precursor to a 1,3-dicarbonyl equivalent, which upon reaction with hydrazine derivatives, would yield pyridin-2-yl substituted pyrazoles. mdpi.comorganic-chemistry.org

Pyridazines, six-membered aromatic heterocycles with two adjacent nitrogen atoms, are often prepared through the reaction of a 1,4-dicarbonyl compound with hydrazine or via inverse electron demand Diels-Alder reactions. scispace.comorganic-chemistry.orgyoutube.com The aldehyde functionality in this compound can participate in condensation reactions to form intermediates suitable for pyridazine (B1198779) ring formation. nih.gov

Table 2: Synthesis of Pyrazoles and Pyridazines

| Heterocycle | Synthetic Method | Starting Materials |

| Pyrazole | Knorr Pyrazole Synthesis | 1,3-Dicarbonyl compound, Hydrazine. nih.govyoutube.com |

| Pyridazine | Condensation Reaction | 1,4-Dicarbonyl compound, Hydrazine. scispace.com |

| Pyridazine | Diels-Alder Reaction | 1,2,4,5-Tetrazines, Alkenes/Alkynes. organic-chemistry.org |

Imidazoles and Imidazolines

The synthesis of imidazoles, five-membered heterocycles with two non-adjacent nitrogen atoms, can be accomplished through various methods, including the Radziszewski synthesis, which involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849). baranlab.orgrsc.org this compound can serve as the aldehyde component in such reactions. Alternatively, multicomponent reactions involving isocyanides have emerged as powerful tools for constructing substituted imidazoles. organic-chemistry.orgresearchgate.net

Imidazolines, the partially saturated analogues of imidazoles, are typically synthesized by the cyclization of N-(2-aminoethyl)amides or by the reaction of aldehydes with ethylenediamine. The aldehyde group of this compound is well-suited for this latter transformation.

Table 3: Common Imidazole Synthesis Methods

| Synthesis Name | Reactants |

| Radziszewski Synthesis | 1,2-Dicarbonyl, Aldehyde, Ammonia. baranlab.org |

| Van Leusen Synthesis | TosMIC, Aldimine. |

| Marckwald Synthesis | α-Amino ketone, Cyanate. |

Piperidines and Tetrahydropyridines

Piperidines, saturated six-membered nitrogen-containing heterocycles, are prevalent in natural products and pharmaceuticals. Their synthesis can be achieved through the reduction of pyridines, or by various cyclization strategies. youtube.comyoutube.comyoutube.com this compound, containing a pyridine ring, can be a direct precursor to substituted piperidines via reduction of the pyridine nucleus.

Tetrahydropyridines, partially saturated piperidine (B6355638) analogues, are key intermediates in organic synthesis. orgsyn.org They can be prepared through partial reduction of pyridines or via cyclization reactions such as the aza-Diels-Alder reaction. organic-chemistry.org For example, derivatives of this compound could be designed to undergo intramolecular cyclization to form tetrahydropyridine (B1245486) rings. Rhodium-catalyzed asymmetric reductive Heck reactions of boronic acids with dihydropyridines also provide access to substituted tetrahydropyridines. acs.org

Table 4: Synthetic Routes to Piperidines and Tetrahydropyridines

| Heterocycle | Synthetic Approach | Description |

| Piperidine | Reduction of Pyridine | Catalytic hydrogenation or chemical reduction of the pyridine ring. youtube.com |

| Piperidine | Cyclization | Intramolecular reactions of acyclic precursors. youtube.com |

| Tetrahydropyridine | Partial Reduction of Pyridine | Selective reduction of one double bond in the pyridine ring. orgsyn.org |

| Tetrahydropyridine | Aza-Diels-Alder Reaction | [4+2] cycloaddition of an imine with a diene. organic-chemistry.org |

Chromones and Related Oxygen Heterocycles

Chromones (1-benzopyran-4-ones) are a class of oxygen-containing heterocyclic compounds. ijrpc.com Their synthesis often involves the cyclization of 2-hydroxyacetophenones with various reagents. The Knoevenagel condensation of 3-formylchromones with active methylene (B1212753) compounds is a key method for creating more complex chromone (B188151) derivatives. thieme-connect.com While not a direct precursor, this compound could be incorporated into synthetic routes that lead to chromone structures, for example, by first reacting with a phenol (B47542) derivative to construct a larger framework which is then cyclized. The synthesis of chromeno[3,2-c]pyridines has been achieved from 3-formylchromone. nih.gov

Table 5: Selected Methods for Chromone Synthesis

| Method | Description |

| Baker–Venkataraman Rearrangement | Rearrangement of an o-acyloxyacetophenone followed by cyclization. ijrpc.com |

| Kostanecki–Robinson Reaction | Reaction of an o-hydroxyaryl ketone with an aliphatic anhydride. |

| Allan–Robinson Reaction | Reaction of an o-hydroxyaryl ketone with an aromatic anhydride. |

Fused Pyridine Systems (e.g., Quinolines, Isoquinolines)

Quinolines and isoquinolines are bicyclic heterocyclic compounds consisting of a benzene (B151609) ring fused to a pyridine ring. A variety of named reactions are used for their synthesis, such as the Skraup, Doebner-von Miller, and Friedländer syntheses for quinolines, and the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions for isoquinolines. slideshare.net

This compound can be a valuable precursor in the synthesis of quinoline (B57606) derivatives. For example, in a Friedländer-type condensation, it could react with a 2-aminoaryl ketone or aldehyde to form a pyridinyl-substituted quinoline. researchgate.net Similarly, for isoquinoline (B145761) synthesis, the propanal moiety can be elaborated to form the necessary carbon framework that then cyclizes onto the pyridine ring or an adjacent aromatic ring. organic-chemistry.orgresearchgate.netnih.gov

Table 6: Common Named Reactions for Quinoline and Isoquinoline Synthesis

| Heterocycle | Named Reaction | Key Reactants |

| Quinoline | Friedländer Synthesis | 2-Aminoaryl aldehyde/ketone, Compound with α-methylene group. researchgate.net |

| Quinoline | Skraup Synthesis | Aniline, Glycerol, Sulfuric acid, Oxidizing agent. |

| Isoquinoline | Bischler-Napieralski Reaction | β-Phenylethylamine, Acyl chloride, Dehydrating agent. slideshare.net |

| Isoquinoline | Pictet-Spengler Reaction | β-Arylethylamine, Aldehyde/Ketone. |

Multi-Component and Domino Reactions in Heterocycle Synthesis

Multi-component reactions (MCRs) and domino reactions are highly efficient synthetic strategies that enable the construction of complex molecules from simple precursors in a single operation, minimizing waste and improving atom economy. researchgate.net The aldehyde functionality of this compound makes it an ideal candidate for such processes, particularly in the synthesis of heterocyclic structures.

In domino sequences like the Knoevenagel condensation-hetero-Diels-Alder reaction, an aldehyde is a crucial starting material. deepdyve.com It first condenses with a 1,3-dicarbonyl compound to form a reactive diene, which can then undergo an intramolecular cycloaddition to yield complex ring systems like dihydropyrans. deepdyve.com Similarly, this compound can serve as the aldehyde component in three-component domino reactions to produce valuable pyridin-2-ones. nih.gov These reactions often proceed through a sequence of Knoevenagel condensation, Michael addition, and cyclization, demonstrating a powerful method for building diverse heterocyclic libraries. nih.govrsc.org The use of aldehydes in MCRs is a well-established strategy for creating a variety of nitrogen-containing heterocycles, which are significant scaffolds in medicinal chemistry. researchgate.netmdpi.com

Table 1: Potential Heterocyclic Scaffolds from this compound in MCRs This table illustrates general multi-component strategies where this compound could serve as the key aldehyde component.

| Resulting Heterocycle | Other Key Reactants | Reaction Type |

| Dihydropyrans | 1,3-Dicarbonyl compounds, Dienophiles | Domino Knoevenagel/Hetero-Diels-Alder deepdyve.com |

| Pyridin-2-ones | Cyanoacetamide, Acetoacetate derivatives | Domino Condensation/Michael Addition/Cyclization nih.gov |

| Poly-substituted Pyridines | Cyclic amines, Malononitrile (B47326) | L-proline catalyzed MCR rsc.org |

| Pyrrolo[3,4-b]pyridin-5-ones | Amino acids, Isocyanides, Maleic anhydride | Ugi-Zhu/Cascade Strategy mdpi.com |

Synthesis of Complex Organic Structures

Beyond its use in one-pot reactions, this compound is a fundamental starting material for the linear, step-wise synthesis of more elaborate organic molecules.

The pyridin-2-yl structural motif is a key feature in numerous molecules designed for biological applications. For instance, this moiety is present in novel kinase inhibitors and is a core component of complex C-ribonucleosides. mdpi.comnih.gov An efficient synthesis of 6-substituted pyridin-2-yl C-ribonucleosides has been developed, highlighting the importance of this class of compounds. nih.gov While this specific synthesis started from 6-bromopyridine, the aldehyde functionality of this compound provides a direct handle for elaboration into other complex side chains attached to the pyridine ring, which could lead to precursors for analogous biologically relevant structures. The synthesis of various arylpyridin-2-yl derivatives has been explored to create molecules that interact with specific biological targets. mdpi.com

The chemical properties of this compound suggest its potential utility in materials science. The pyridine nitrogen atom is a well-known ligand for a vast number of metals. This coordinating ability allows it to be incorporated into metal-organic frameworks (MOFs) or to serve as a ligand for homogeneous or heterogeneous catalysts. For example, palladium complexes are frequently used as catalysts in cross-coupling reactions for creating complex molecules. nih.gov While not a direct synthesis from this compound, the principle of using pyridine-containing ligands is fundamental. The aldehyde group can participate in polymerization reactions, such as polycondensation with amines or phenols, to form novel polymers. The integration of the pyridine moiety into a polymer backbone could imbue the resulting material with unique properties, such as pH-responsiveness or metal-coordinating capabilities.

Strategic Use in Retrosynthetic Analysis

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. youtube.com In this context, this compound is a key synthon, representing a three-carbon chain attached to a pyridine-2-yl group.

When a chemist encounters a complex target molecule containing a 2-substituted pyridine, they look for strategic bond disconnections. youtube.comyoutube.com For example, a 1-(pyridin-2-yl)butan-2-ol structure can be disconnected at the C1-C2 bond adjacent to the hydroxyl group. This disconnection, based on the logic of a Grignard or organolithium addition, reveals two precursor fragments: this compound and a methyl Grignard reagent. youtube.com Similarly, structures containing a C=C double bond, such as those formed via a Wittig or Horner-Wadsworth-Emmons reaction, can be retrosynthetically cleaved at the double bond, often leading back to an aldehyde and a phosphonium (B103445) ylide or phosphonate (B1237965) ester. youtube.com

Table 2: Retrosynthetic Disconnections Leading to this compound

| Target Molecular Fragment | Retrosynthetic Disconnection | Precursors | Synthetic Reaction (Forward Direction) |

| C-C bond adjacent to alcohol | This compound, R-MgBr | Grignard Reaction youtube.com | |

| C=C double bond | This compound, Phosphonium Ylide | Wittig Reaction youtube.com | |

| C-N bond (via FGI*) | This compound, Amine | Reductive Amination |

FGI: Functional Group Interconversion

This strategic thinking highlights the importance of this compound not just as a starting material, but as a key intellectual checkpoint in the design of a complex synthesis. youtube.com

Advanced Spectroscopic and Physico Chemical Characterization in Research Contexts

Mass Spectrometry (MS) Techniques

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous identification of chemical compounds by providing a highly accurate measurement of their mass-to-charge ratio (m/z). This precision allows for the determination of the elemental formula of a molecule.

The molecular formula for 3-(Pyridin-2-yl)propanal is C₈H₉NO. nih.gov Using the exact masses of the most abundant isotopes (¹²C = 12.000000, ¹H = 1.007825, ¹⁴N = 14.003074, ¹⁶O = 15.994915), the theoretical monoisotopic mass can be calculated. This calculated exact mass serves as a benchmark for experimental HRMS data. In a research setting, an experimentally determined mass that matches the theoretical value to within a few parts per million (ppm) provides strong evidence for the compound's elemental composition.

For instance, the related isomer, 3-(Pyridin-3-yl)propanal, has a calculated monoisotopic mass of 135.068413911 Da. nih.gov It is expected that this compound would have an identical exact mass, as they are structural isomers with the same elemental formula.

Table 1: Theoretical Mass Data for this compound

| Property | Value |

|---|---|

| Molecular Formula | C₈H₉NO |

| Molar Mass | 135.17 g/mol |

Fragmentation Pattern Analysis for Structural Information

Beyond exact mass, mass spectrometry provides structural insights through the analysis of fragmentation patterns, typically achieved via tandem mass spectrometry (MS/MS). When the ionized molecule (molecular ion, [M]⁺•) is subjected to energy, it breaks apart into smaller, characteristic fragment ions. Analyzing these fragments helps to piece together the molecule's structure.

For this compound, the fragmentation is predicted to occur at chemically logical sites:

Alpha-Cleavage: A common fragmentation pathway for aldehydes is the cleavage of the bond adjacent to the carbonyl group. libretexts.org This could result in the loss of a hydrogen radical (•H) to form an [M-1]⁺ ion or the loss of the formyl radical (•CHO) to form an [M-29]⁺ ion.

Benzylic-type Cleavage: The bond between the propyl chain and the pyridine (B92270) ring is analogous to a benzylic position. Cleavage at this C-C bond is a favorable process and would result in the formation of a pyridin-2-ylmethyl cation ([C₆H₇N]⁺, m/z 93) or a related fragment, which would be a strong indicator of the pyridinyl moiety.

McLafferty Rearrangement: Aldehydes with a gamma-hydrogen can undergo a characteristic rearrangement, but this is less likely for this compound due to the position of the pyridine ring.

The resulting mass spectrum would display a molecular ion peak at m/z 135, along with peaks corresponding to these key fragments. The relative abundance of these fragments provides a unique "fingerprint" for the molecule. docbrown.infodocbrown.info

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 135 | [C₈H₉NO]⁺• | Molecular Ion |

| 106 | [C₇H₈N]⁺ | Loss of •CHO |

| 93 | [C₆H₇N]⁺ | Cleavage of propyl chain |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, providing information about electronic transitions within a molecule.

Analysis of Electronic Transitions and Conjugation

The structure of this compound contains two primary chromophores: the pyridine ring and the aldehyde carbonyl group.

Pyridine Ring: The aromatic pyridine ring exhibits strong absorption in the UV region due to π → π* transitions. Typically, pyridinic systems show a primary absorption band around 200-220 nm and a secondary, less intense band around 250-270 nm.

Carbonyl Group: The aldehyde group displays a weak n → π* transition at a longer wavelength (typically >270 nm) and a strong π → π* transition at a shorter wavelength (typically <200 nm).

The UV-Vis spectrum of this compound would be a composite of these absorptions. The presence of the alkyl chain largely isolates the two chromophores, so significant conjugation effects are not expected. However, the spectrum remains a valuable tool for quantitative analysis (e.g., determining concentration via the Beer-Lambert law) and for monitoring reactions involving either the pyridine or aldehyde group. Data for related compounds like 2-propenal show characteristic UV absorption maxima that are dependent on the electronic environment. nist.gov

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. mdpi.com By diffracting an X-ray beam off a single crystal, one can calculate the electron density map of the molecule and thereby determine precise bond lengths, bond angles, and torsional angles. mdpi.com

While no publicly available crystal structure for this compound has been reported, analysis of related pyridine derivatives provides insight into the information that could be obtained. researchgate.netresearchgate.net If suitable crystals of this compound were grown, X-ray analysis would reveal:

The precise conformation of the propanal side chain relative to the pyridine ring.

The planarity of the pyridine ring.

Intermolecular interactions in the solid state, such as hydrogen bonding (if any) or π-π stacking between pyridine rings, which govern the crystal packing. iucr.org

This technique is unparalleled for providing an unambiguous depiction of the molecule's solid-state architecture.

Chromatographic and Separation Science Methodologies for Research Purity

Chromatographic techniques are indispensable for separating this compound from reaction byproducts or starting materials and for assessing its purity. Commercial sources often state a purity level, such as 95%, which is determined using these methods. molcore.com

Gas Chromatography (GC): Given the compound's likely volatility, GC is a suitable method for purity analysis. A sample is vaporized and passed through a column with a stationary phase. Compounds are separated based on their boiling points and interactions with the column. A Flame Ionization Detector (FID) is commonly used for quantification, providing a purity assessment based on the relative peak areas.

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful tool, particularly for less volatile compounds or for analyses requiring higher resolution. The compound is dissolved in a solvent and pumped through a column packed with a solid adsorbent. Reversed-phase HPLC, using a nonpolar C18 column and a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water), would be a standard approach. wur.nl Detection can be achieved using a UV detector set to a wavelength where the pyridine or carbonyl group absorbs, or by coupling the HPLC system to a mass spectrometer (LC-MS) for simultaneous separation, identification, and quantification. mdpi.com

These methods are essential for ensuring that the material used in a research context is of a known and acceptable purity, which is crucial for obtaining reliable and reproducible results.

Computational and Theoretical Studies on 3 Pyridin 2 Yl Propanal and Its Derivatives

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the electronic structure and related properties of molecules. mdpi.comsaarj.com These calculations can predict molecular geometries, electronic distributions, and spectroscopic characteristics with a high degree of accuracy. researchgate.net

Geometry Optimization and Conformational Landscapes

Geometry optimization is a fundamental computational step to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. chemrxiv.orggaussian.com For flexible molecules like 3-(Pyridin-2-yl)propanal, which has a rotatable side chain, conformational analysis is crucial to identify the various low-energy structures (conformers) that the molecule can adopt. chemrxiv.org

The conformational landscape of a molecule is determined by the potential energy changes associated with the rotation around single bonds. In the case of this compound and its derivatives, the rotation around the bond connecting the pyridine (B92270) ring to the propanal side chain is of particular interest. researchgate.net The relative energies of different conformers can be calculated to determine their populations at a given temperature. Studies on related structures, such as 3-[2-(dimethylamino) phenyl] propanal, have shown that weak intramolecular interactions, like n→π* interactions, can significantly influence conformational preferences, leading to folded structures. researchgate.net The presence of substituents can also introduce steric and electronic effects that alter the conformational landscape. researchgate.net

Table 1: Hypothetical Conformational Analysis Data for this compound

| Conformer | Dihedral Angle (N-C-C-C) | Relative Energy (kcal/mol) | Population (%) at 298K |

| A | 0° (eclipsed) | 5.2 | <1 |

| B | 60° (gauche) | 1.8 | 10 |

| C | 120° | 3.5 | 2 |

| D | 180° (anti) | 0.0 | 88 |

This table is a hypothetical representation to illustrate the type of data obtained from conformational analysis and does not represent actual calculated values for this compound.

Electronic Properties and Reactivity Descriptors

DFT calculations provide valuable information about the electronic properties of a molecule, which are key to understanding its reactivity. Important parameters include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting how a molecule will interact with other species. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. researchgate.net

Molecular Electrostatic Potential (MESP): The MESP map illustrates the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is useful for predicting sites of chemical reactions. mdpi.com

Reactivity Descriptors: Based on the energies of the FMOs, various reactivity descriptors can be calculated, such as ionization potential, electron affinity, chemical hardness, and electrophilicity index. These descriptors provide a quantitative measure of a molecule's reactivity. mdpi.com

For this compound, the nitrogen atom in the pyridine ring and the oxygen atom of the carbonyl group are expected to be electron-rich regions, while the carbonyl carbon and the hydrogen atoms attached to the pyridine ring are likely to be electron-poor.

Spectroscopic Data Prediction (e.g., NMR chemical shifts, IR frequencies)

Quantum chemical calculations can predict various spectroscopic properties, which can be compared with experimental data to confirm the structure of a compound.

NMR Chemical Shifts: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for both ¹H and ¹³C nuclei can be performed. ucl.ac.ukacs.org These predictions are highly sensitive to the molecular geometry, and comparing calculated shifts with experimental values can help in the assignment of signals and the determination of the major conformers in solution. researchgate.net The accuracy of these predictions depends on the level of theory, the basis set used, and the consideration of solvent effects. acs.org

IR Frequencies: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. DFT calculations can predict the vibrational frequencies and their corresponding intensities. arxiv.org These predicted spectra can be compared with experimental IR spectra to identify characteristic functional groups. For this compound, key vibrational modes would include the C=O stretch of the aldehyde and the C=N and C=C stretching vibrations of the pyridine ring. chemrxiv.org

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations typically focus on static structures, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. semanticscholar.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the study of conformational changes, molecular flexibility, and interactions with the surrounding environment (e.g., solvent). For this compound, MD simulations could be used to explore its conformational flexibility in different solvents and to understand how its structure fluctuates over time.

Reaction Mechanism Elucidation and Transition State Modeling

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By modeling the potential energy surface of a reaction, chemists can identify the transition state, which is the highest energy point along the reaction pathway. arxiv.org The energy of the transition state determines the activation energy and thus the rate of the reaction.

A key reaction involving aldehydes like this compound is the Knoevenagel condensation . wikipedia.org This reaction involves the condensation of an aldehyde or ketone with an active methylene (B1212753) compound in the presence of a basic catalyst. numberanalytics.com The mechanism generally proceeds through the following steps:

Deprotonation of the active methylene compound by the base to form an enolate. numberanalytics.com

Nucleophilic attack of the enolate on the carbonyl carbon of the aldehyde. numberanalytics.com

Protonation of the resulting alkoxide.

Dehydration to form the final α,β-unsaturated product. wikipedia.orgnumberanalytics.com

Theoretical studies can model each step of this reaction, calculating the energies of reactants, intermediates, transition states, and products. This allows for a detailed understanding of the reaction mechanism and can help in optimizing reaction conditions. For instance, calculations can shed light on the role of the catalyst and the solvent in the reaction. In the context of the Knoevenagel condensation, different bases can be used as catalysts, and computational studies can help in selecting the most effective one. organic-chemistry.org

Molecular Modeling for Ligand-Receptor Interactions (excluding biological outcomes)

Molecular modeling, particularly molecular docking, is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor), such as a protein. asianjpr.com This method is crucial in drug discovery and design. ijpras.com

For derivatives of this compound, molecular docking can be used to understand how they might interact with the binding site of a receptor. The process involves placing the ligand in various orientations and conformations within the receptor's binding pocket and calculating a score that estimates the binding affinity. psu.edu

Key interactions that are often analyzed in docking studies include:

Hydrogen bonds: These occur between a hydrogen atom covalently bonded to an electronegative atom (like oxygen or nitrogen) and another nearby electronegative atom. nih.gov

Hydrophobic interactions: These are interactions between nonpolar regions of the ligand and the receptor. nih.gov

Electrostatic interactions: These arise from the attraction or repulsion between charged or polar groups on the ligand and receptor. nih.gov

π-π stacking: This involves attractive, noncovalent interactions between aromatic rings.

For example, a docking study of a derivative, 1-(benzo[b]thiophen-2-yl)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-1-one, with the 5-HT1A serotonin (B10506) receptor model revealed potential hydrogen bonding between the protonated nitrogen of the pyridine ring and the receptor, as well as aromatic interactions. nih.gov Such studies provide a structural basis for the observed binding affinities without delving into the subsequent biological response. nih.govresearchgate.netingentaconnect.com

Design and Prediction of Novel Derivatives with Desired Reactivity

The design of novel derivatives of this compound with tailored reactivity profiles is a key area of computational and theoretical chemistry. By leveraging in silico techniques, researchers can predict how structural modifications will influence the chemical behavior of the molecule, thereby guiding synthetic efforts towards compounds with desired properties. This approach is instrumental in fields such as drug discovery and materials science, where specific reactivity is a prerequisite for function.

Computational strategies for designing and evaluating new derivatives of this compound primarily revolve around understanding and modulating the electronic and steric properties of the molecule. The inherent reactivity of this compound is dictated by the electrophilic nature of the aldehyde group and the nucleophilic character of the pyridine nitrogen. Modifications to the pyridine ring or the propanal side chain can significantly alter this reactivity.

Strategies for Modifying Reactivity:

Modification of the Aldehyde Group: The aldehyde functionality is a primary site for nucleophilic attack. Its reactivity can be modulated by altering the steric hindrance around the carbonyl carbon or by influencing its electrophilicity through electronic effects propagated from the pyridine ring.

Alterations to the Propyl Linker: Changes to the three-carbon chain connecting the pyridine ring and the aldehyde can also impact reactivity by introducing conformational constraints or by altering the electronic communication between the two functional groups.

Predictive Computational Models:

Density Functional Theory (DFT) is a powerful tool for predicting the reactivity of novel derivatives. By calculating various molecular descriptors, it is possible to quantify the anticipated changes in chemical behavior. Key descriptors include:

Frontier Molecular Orbitals (HOMO-LUMO): The energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are indicative of the molecule's ability to donate and accept electrons, respectively. A higher HOMO energy suggests greater nucleophilicity, while a lower LUMO energy indicates greater electrophilicity. The HOMO-LUMO gap is a measure of the molecule's kinetic stability.

Electrostatic Potential (ESP) Maps: ESP maps visualize the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. These maps are invaluable for predicting sites of interaction.

Global Reactivity Descriptors: Parameters such as chemical hardness, softness, and the electrophilicity index can be calculated to provide a quantitative measure of a molecule's reactivity.

Molecular docking studies can also be employed to predict the interaction of designed derivatives with biological targets, such as enzymes or receptors. This is particularly relevant in drug design, where the desired reactivity is often linked to a specific binding interaction. For example, in the context of designing enzyme inhibitors, docking simulations can predict how a derivative might bind to the active site and interact with key amino acid residues. This was demonstrated in the design of substituted 3-(pyridin-2-yl)phenylamino derivatives as potential protoporphyrinogen (B1215707) oxidase (PPO) inhibitors, where molecular docking revealed key interactions like π-π stacking and hydrogen bonds. nih.gov

Illustrative Data from Computational Studies:

The following table presents hypothetical data for a series of designed derivatives of this compound, illustrating how computational descriptors can be used to predict their reactivity.

| Derivative | Substituent at Position 4 of Pyridine Ring | Predicted HOMO Energy (eV) | Predicted LUMO Energy (eV) | Predicted Dipole Moment (Debye) | Predicted Reactivity |

| 1 | -H (unsubstituted) | -6.5 | -1.2 | 2.5 | Baseline |

| 2 | -OCH3 (electron-donating) | -6.2 | -1.1 | 3.1 | Increased nucleophilicity of pyridine N |

| 3 | -NO2 (electron-withdrawing) | -7.1 | -1.8 | 5.8 | Increased electrophilicity of aldehyde C |

| 4 | -Cl (electron-withdrawing) | -6.8 | -1.5 | 1.9 | Moderately increased electrophilicity |

Table 1: Predicted Reactivity Descriptors for Novel this compound Derivatives

The design of novel derivatives is an iterative process. Computational predictions guide the synthesis of the most promising candidates, which are then experimentally tested. The experimental results, in turn, provide feedback for refining the computational models, leading to a more accurate and efficient design cycle. This synergy between computational prediction and experimental validation is crucial for the successful development of new molecules with desired reactivity profiles.

Synthesis and Functionalization of Advanced 3 Pyridin 2 Yl Propanal Derivatives and Analogs

Modifications to the Propanal Side Chain

The three-carbon propanal side chain attached to the pyridine (B92270) ring is a key site for structural diversification. Modifications such as changing the chain length, introducing stereocenters, and altering the degree of saturation are fundamental strategies to modulate the molecule's properties.

Homologation and Chain Extension

Homologation, the process of extending a carbon chain by a single unit, and other chain extension reactions are crucial for modifying the propanal side chain of 3-(pyridin-2-yl)propanal. These methods allow for the synthesis of derivatives with longer alkyl chains, providing access to a wider range of chemical space.

Several classic and modern organic reactions can be employed for this purpose. The Wittig reaction, for instance, can convert the aldehyde into an alkene, which can then be further manipulated. mcmaster.ca For a one-carbon homologation of an aldehyde to a longer-chain aldehyde, a common method involves the reaction with a protected aldehyde ylide, such as (methoxymethyl)triphenylphosphonium (B8745145) chloride, followed by hydrolysis of the resulting enol ether. researchgate.net

For converting an aldehyde to an alkyne, which can then be selectively reduced to extend the chain, reactions like the Corey-Fuchs reaction or the Seyferth-Gilbert homologation are utilized. google.com The Seyferth-Gilbert homologation uses dimethyl (diazomethyl)phosphonate, while its Bestmann modification generates this reagent in situ. google.com A general methodology for synthesizing 3-propanal derivatives involves a five-step process starting from an aldehyde, which includes a Knoevenagel condensation with Meldrum's acid, reduction, and subsequent oxidation. researchgate.net

Table 1: Key Homologation Reactions for Aldehydes

| Reaction Name | Reagent(s) | Product from Aldehyde | Reference(s) |

|---|---|---|---|

| Wittig Reaction | Phosphonium (B103445) ylide (e.g., Ph₃P=CHR) | Alkene | mcmaster.ca |

| Corey-Fuchs Reaction | CBr₄, PPh₃, then n-BuLi | Terminal Alkyne | google.com |

These synthetic strategies demonstrate the feasibility of extending the propanal chain of this compound to create a variety of homologs for further study.

Introduction of Chirality and Stereoselective Synthesis

The introduction of chirality into the propanal side chain is a critical step for developing stereochemically defined derivatives, which is often essential for biological applications. The carbon atoms at the C2 and C3 positions of the propanal chain are potential stereocenters.

Stereoselective synthesis can be achieved through various methods. Asymmetric catalysis, using chiral catalysts or auxiliaries, is a powerful approach. For example, the stereoselective addition of nucleophiles to the aldehyde or to an α,β-unsaturated precursor can establish a new stereocenter. The stereoselective synthesis of N-Boc-(2S,3S)-3-hydroxy-2-phenylpiperidine has been achieved with high diastereoselectivity (>98%) through the addition of a Grignard reagent to an imine, a key step that highlights the potential for controlling stereochemistry in related systems. researchgate.net

Biocatalytic methods also offer a green and highly selective route. Laccase-catalyzed reactions have been used for the efficient and stereoselective synthesis of highly functionalized pyrrolidine-2,3-diones, creating all-carbon quaternary stereocenters under mild conditions. rsc.org Furthermore, the synthesis of trans-2-aryl-3-(2-pyridyl)aziridines from 2-(trimethylsilylmethyl)pyridine and benzaldehyde (B42025) oxime ethers demonstrates a stereoselective approach to creating a three-membered ring adjacent to the pyridine nucleus, which can serve as a precursor for chiral amino alcohol derivatives. rsc.org

Table 2: Examples of Stereoselective Synthesis Approaches

| Method | Key Feature | Example Application | Reference(s) |

|---|---|---|---|

| Asymmetric Addition | Highly stereoselective addition of a Grignard reagent to an imine. | Synthesis of N-Boc-(2S,3S)-3-hydroxy-2-phenylpiperidine. | researchgate.net |

| Biocatalysis | Laccase-catalyzed oxidation for stereoselective C-C bond formation. | Synthesis of pyrrolidine-2,3-diones with quaternary stereocenters. | rsc.org |

| Substrate Control | Reaction of a silyl (B83357) carbanion with an oxime ether. | Stereoselective synthesis of trans-2-aryl-3-(2-pyridyl)aziridines. | rsc.org |

These methodologies provide a robust toolkit for the synthesis of specific stereoisomers of this compound derivatives, enabling detailed investigation of their structure-activity relationships.

Saturation and Unsaturation Variants (e.g., propenal, propynol)